5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Pharmaceutical Analysis Quality Control HPLC Method Validation

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde (CAS 156339-88-7), officially designated as Salbutamol EP Impurity D, Levalbuterol Related Compound D (USP), and Salbutamol Aldehyde Impurity (BP), is a structurally distinct, pharmacopoeia-controlled impurity arising during the synthesis and degradation of salbutamol (albuterol). With molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol, it belongs to the β-agonist impurity class but is uniquely characterized by a free aldehyde (-CHO) functionality at the 2-position of the phenolic ring, which is absent in the parent drug and the majority of other listed salbutamol impurities.

Molecular Formula C13H19NO3
Molecular Weight 237.299
CAS No. 156339-88-7
Cat. No. B565413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde
CAS156339-88-7
Synonyms5-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzaldehyde Hemisulfate;  USP Levalbuterol Related Compound D
Molecular FormulaC13H19NO3
Molecular Weight237.299
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O
InChIInChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,8,12,14,16-17H,7H2,1-3H3
InChIKeyRNGYKBNYRUYCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde (CAS 156339-88-7): A Pharmacopoeia-Specified Reference Standard for Salbutamol Impurity D


5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde (CAS 156339-88-7), officially designated as Salbutamol EP Impurity D, Levalbuterol Related Compound D (USP), and Salbutamol Aldehyde Impurity (BP), is a structurally distinct, pharmacopoeia-controlled impurity arising during the synthesis and degradation of salbutamol (albuterol) [1]. With molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol, it belongs to the β-agonist impurity class but is uniquely characterized by a free aldehyde (-CHO) functionality at the 2-position of the phenolic ring, which is absent in the parent drug and the majority of other listed salbutamol impurities [2]. It is supplied as a highly characterized reference material, traceable to USP, EP, and BP primary standards, and produced under ISO 17034 and ISO/IEC 17025 certification for use in ANDA, NDA, and commercial quality control applications .

Why Generic Salbutamol Impurity Standards Cannot Replace CAS 156339-88-7 in Regulated Quality Control


Salbutamol EP Impurity D is not simply a structurally related analog; it is a pharmacopoeia-defined marker with a unique Quantitative Response Profile and functional reactivity that render generic substitution analytically and regulatorily unacceptable [1]. The USP monograph assigns this compound a Relative Response Factor (F) of 3.0—approximately three times higher than those of Related Compounds A, B, C, E, and F (all F = 1.0–1.2)—meaning that without using the authentic Impurity D reference standard, a laboratory would systematically underestimate this impurity by a factor of three under identical detection conditions [1]. Furthermore, its acceptance limit is set at 0.05%, half of the 0.10% threshold applied to most other salbutamol-related compounds, reflecting a regulatory consensus that this specific impurity must be controlled more stringently due to its distinct toxicological or stability profile [1]. Compounding these analytical requirements, the free aldehyde group (-CHO) on Impurity D confers unique chemical reactivity—including the ability to form Schiff-base conjugates with proteins and to serve as the direct synthetic precursor to the genotoxic N-nitroso Impurity D—functional capabilities entirely absent from Impurities A, B, C, E, F, and the parent drug itself . These convergent factors mean that no alternative salbutamol impurity standard, however similar in name or structure, can fulfill the combined role of accurate quantification, regulatory compliance, and specialized application support that this compound provides.

Quantitative Evidence Supporting the Selection of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde (CAS 156339-88-7) Over Closest Analogs


3-Fold Higher Relative Response Factor Demands Impurity-Specific Calibration for Accurate Quantification

In the USP compendial HPLC method for Levalbuterol Hydrochloride, this compound (Related Compound D) exhibits a Relative Response Factor (F) of 3.0, which is 3.0× the value for Related Compounds A, B, C, and E (all F = 1.0) and 2.5× that of Related Compound F (F = 1.2) [1]. This means that an equimolar concentration of Impurity D produces a peak area three times larger than that of Impurity A or B under identical detection conditions. Any laboratory substituting a generic salbutamol impurity standard without the correct response factor would consequently under-report Impurity D by approximately 67%, risking batch release of non-compliant material [1].

Pharmaceutical Analysis Quality Control HPLC Method Validation

Acceptance Limit for Impurity D Is Half That of Peer Impurities—Making It the Most Tightly Controlled Salbutamol-Related Compound

The USP Levalbuterol Hydrochloride monograph sets the individual acceptance limit for Related Compound D at 0.05%, which is exactly half the limit applied to Related Compounds A, B, C, E, and F (each 0.10%) [1]. This differential limit is not arbitrary: it reflects the recognition that Impurity D, bearing the reactive aldehyde group, may pose a higher patient-safety risk if present above trace levels and therefore requires more rigorous control. In practice, this lower threshold necessitates a reference standard of higher certified purity and well-characterized response factor to achieve reliable quantification at the 0.05% level [1].

Regulatory Compliance Pharmacopoeial Standards Impurity Profiling

Free Aldehyde Functionality Enables Protein Conjugation and Immunoassay Development—A Capability Absent in All Other EP Salbutamol Impurities

Unlike Salbutamol Impurities A, B, C, E, and F—which lack a reactive carbonyl—Impurity D carries a free aromatic aldehyde group (-CHO) that readily reacts with primary amines on carrier proteins (e.g., BSA, KLH) to form stable Schiff-base immunoconjugates . This property has been exploited to prepare β-agonist antigen systems suitable for animal immunization, yielding antibodies with high potency, specificity, and affinity that enable simultaneous ELISA detection of six β-agonists (clenbuterol, salbutamol, terbutaline, tulobuterol, brombuterol, bromochlorobuterol) across tissue, urine, serum, feed, and milk matrices . The synthesis route uses Impurity D as the direct starting material and achieves high purity and yield . No other EP-listed salbutamol impurity can serve this function without additional chemical derivatization.

Immunoassay Development Hapten Conjugation Residue Monitoring

Chromatographic Retention Differentiates Impurity D From the Parent Drug and All Other Related Compounds

In the compendial reversed-phase HPLC system, Related Compound D elutes with a Relative Retention Time (RRT) of 1.7 relative to levalbuterol [1]. This places it between Related Compound C (RRT 1.6) and Related Compound E (RRT 2.1), providing a distinct chromatographic fingerprint [1]. Moreover, on standard reversed-phase columns, Salbutamol Impurity D exhibits a retention time approximately 10 minutes shorter than that of salbutamol sulfate, a property attributed to its aldehyde group altering polarity relative to the more hydrophilic parent drug . This pronounced retention shift makes Impurity D a critical marker for system suitability testing and method validation, as it probes a region of the chromatogram where few other salbutamol-related impurities co-elute [1].

Method Development System Suitability Retention Time Mapping

Solution Stability Across Acidic, Neutral, and Alkaline Conditions Confirmed With <2% RSD Over 24 Hours

A controlled stability study conducted under European Pharmacopoeia 11.0 chromatographic conditions demonstrated that Salbutamol EP Impurity D (RM-S010204) maintains solution integrity with a relative standard deviation (RSD) of the main peak area below 2.0% over 24 hours at room temperature in acidic, neutral, and alkaline solutions [1]. This stability profile was benchmarked alongside Impurity C (RM-S010203) and Impurity F (RM-S010206), both of which exhibited comparable stability (RSD < 2.0%) [1]. The data confirm that Impurity D does not degrade, hydrolyze, or precipitate under pH conditions ranging from acidic to alkaline over a typical analytical workday, ensuring reliable quantitation across multiple injection sequences [1].

Solution Stability Method Robustness Reference Standard Handling

Efficient 2-Step Synthesis of N-Nitroso Salbutamol Impurity D Achieves 73% Yield at 96.18% HPLC Purity—Outperforming Prior 5-Step Literature Routes

A 2025 open-access publication reports a simplified two-step procedure for converting this compound (Salbutamol Impurity D) into N-nitroso salbutamol Impurity D—a nitrosamine impurity of regulatory concern under FDA and EMA guidelines [1]. The optimized process yields the N-nitroso derivative with 73% isolated yield and 96.18% HPLC purity (Rf = 0.62, silica gel TLC, hexane:ethyl acetate 3:2) [1]. By comparison, the prior literature method for this transformation required five synthetic steps and achieved a 48.6% overall yield, but crucially did not include an N-nitrosation step, meaning it did not deliver the target N-nitroso impurity at all [1]. The new two-step method thus represents a dramatic improvement in both efficiency and target relevance. This compound is the mandatory starting material for producing the N-nitroso reference standard, which must be available to verify analytical methods and ensure nitrosamine levels remain within regulatory safety limits [1].

Nitrosamine Impurity Synthesis Genotoxic Impurity Control Reference Standard Production

Validated Research and Industrial Application Scenarios for 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde (Salbutamol Impurity D)


Regulatory ANDA/NDA Batch Release Testing of Salbutamol Sulfate and Levalbuterol Drug Substances

Quality control laboratories performing USP/EP/BP compendial release testing of salbutamol or levalbuterol APIs must use a pharmacopoeia-traceable Impurity D reference standard to meet the 0.05% acceptance criterion. The standard's certified Relative Response Factor (F=3.0) is essential for accurate quantitation, as substitution with a generic impurity standard would yield a 3-fold quantification error [1]. The standard is traceable to USP 1358820, EP Y0000071, and BP 712, satisfying all major pharmacopoeial requirements .

Development and Validation of β-Agonist Multi-Residue Immunoassays for Food Safety Monitoring

The free aldehyde group on Impurity D enables direct conjugation to carrier proteins (BSA/KLH) without additional derivatization, producing immunogens that generate antibodies capable of simultaneously detecting six β-agonists (clenbuterol, salbutamol, terbutaline, tulobuterol, brombuterol, bromochlorobuterol) in tissue, urine, serum, feed, and milk samples via ELISA [1]. No other EP-listed salbutamol impurity carries this conjugation-ready aldehyde functionality, making Impurity D the indispensable starting material for β-agonist immunoassay development [1].

Synthesis of N-Nitroso Salbutamol Impurity D Reference Standards for Nitrosamine Risk Assessment

With FDA and EMA requiring nitrosamine impurity assessments for all marketed drug products, laboratories need N-nitroso salbutamol Impurity D as an analytical reference standard. The optimized two-step synthesis starts from Salbutamol Impurity D free base and achieves 73% yield at 96.18% HPLC purity, a substantial improvement over prior multi-step routes [1]. Procuring high-purity Impurity D (CAS 156339-88-7) is the prerequisite for establishing this nitrosamine testing capability [1].

HPLC/UHPLC Method Development and System Suitability Testing for Salbutamol Impurity Profiling

Impurity D's well-characterized chromatographic behavior—Relative Retention Time 1.7 (USP) and a retention time approximately 10 minutes shorter than salbutamol sulfate on reversed-phase columns—makes it an ideal marker for system suitability evaluation and gradient performance verification [1]. Its elution between Impurity C (RRT 1.6) and Impurity E (RRT 2.1) probes a critical resolution region; failure to separate Impurity D from adjacent peaks indicates inadequate chromatographic performance [1]. The compound's confirmed 24-hour solution stability (RSD < 2.0%) ensures consistent results across extended analytical sequences [2].

Quote Request

Request a Quote for 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.